1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione
Description
1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione is a piperidine-2,6-dione derivative featuring a 4-chlorophenyl-oxoethyl chain at position 1 and a thiophen-2-yl substituent at position 2. The piperidine-2,6-dione core is a heterocyclic scaffold widely studied for its pharmacological versatility, including anti-inflammatory, analgesic, and anticancer activities . The 4-chlorophenyl group enhances lipophilicity and may facilitate hydrophobic interactions with biological targets, while the thiophene moiety contributes to electronic modulation and metabolic stability .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-4-thiophen-2-ylpiperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-13-5-3-11(4-6-13)14(20)10-19-16(21)8-12(9-17(19)22)15-2-1-7-23-15/h1-7,12H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGXQUMFQMVIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)N(C1=O)CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions
-
Formation of Piperidine Ring:
- Starting from a suitable precursor such as 4-chlorobenzaldehyde, the piperidine ring can be synthesized through a series of condensation and cyclization reactions.
- Reaction conditions often include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethylformamide (DMF).
Chemical Reactions Analysis
Types of Reactions: 1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been investigated for its pharmacological properties, particularly in relation to its potential as an antiplatelet agent. As an intermediate in the synthesis of clopidogrel, a widely used antiplatelet medication, it has been shown to possess similar biological activities. Clopidogrel is known for its effectiveness in reducing thrombotic complications in patients undergoing coronary stent placement and those with acute coronary syndromes .
Mechanism of Action
Research indicates that the compound may function by inhibiting platelet aggregation through the modulation of adenosine diphosphate (ADP) receptors on platelets. This mechanism is critical in preventing cardiovascular events associated with thrombosis . The compound's structural similarities to clopidogrel suggest it could have comparable efficacy and safety profiles.
Material Science
Semiconducting Properties
In addition to its medicinal applications, 1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione has been studied for its electronic properties. Preliminary findings suggest that it exhibits n-type semiconducting behavior, making it a candidate for use in organic electronic devices such as thin-film transistors. The ability to manipulate its electronic properties could lead to advancements in flexible electronics and optoelectronic applications .
Synthesis and Characterization
Synthesis Pathways
The synthesis of this compound typically involves the reaction of 4-chlorophenylacetone derivatives with thiophene-containing piperidine diones. Various synthetic routes have been optimized to enhance yield and purity, which are crucial for both pharmacological testing and material applications .
Characterization Techniques
Characterization of the compound is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods confirm the structural integrity and purity necessary for further applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations :
- Substituent Diversity : The target compound’s thiophene group distinguishes it from phenyl- or fluorophenyl-containing analogs (e.g., 4-(3-fluorophenyl)piperidine-2,6-dione), which may exhibit differing electronic properties and target affinities .
- Chlorophenyl vs.
- Complex Side Chains: Compounds like the morpholinomethyl-benzyl derivative () demonstrate how extended side chains can tailor therapeutic specificity (e.g., autoimmune applications) .
Physicochemical Properties
- LogP and Solubility: 4-(4-Chlorophenyl)piperidine-2,6-dione has a LogP of 1.76, indicating moderate lipophilicity . The target compound’s thiophene group likely increases LogP compared to polar analogs (e.g., aminomethyl-substituted derivatives in ) .
- Molecular Weight : Most analogs fall within 200–250 g/mol, adhering to Lipinski’s rule for drug-likeness .
Biological Activity
1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Synthesis
The synthesis of the compound involves several steps, typically starting with the reaction of 4-chlorophenyl derivatives with thiophene-containing reagents. The general synthetic route can be summarized as follows:
- Formation of the Piperidine Ring : The initial step involves the formation of the piperidine structure through cyclization reactions.
- Substitution Reactions : Subsequent reactions introduce the chlorophenyl and thiophene groups at specific positions on the piperidine ring.
- Final Product Isolation : The final compound is purified through crystallization or chromatography techniques.
Biological Activities
The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological potential.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of similar piperidine derivatives. For instance, compounds bearing the piperidine nucleus have shown significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease.
These values indicate that the compound exhibits potent inhibitory effects, suggesting its potential use in treating conditions like Alzheimer's disease (via AChE inhibition) and as a urease inhibitor in managing urinary tract infections.
Anticancer Activity
Research has shown that analogs of this compound possess anticancer properties, potentially through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity.
Case Studies
- Study on Antibacterial Activity : A study conducted by Wani et al. (2017) evaluated a series of piperidine derivatives for their antibacterial efficacy. The findings indicated that certain derivatives exhibited IC50 values significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents.
- Inhibition of AChE : Another study focused on evaluating the AChE inhibitory activity of synthesized compounds similar to this compound. Results showed promising IC50 values indicating strong inhibition compared to known inhibitors.
Q & A
Basic: What are the key considerations for optimizing the synthesis yield of this compound?
Answer:
Optimization requires careful control of reaction parameters. For example, using sodium hydroxide in dichloromethane under anhydrous conditions can minimize side reactions, as demonstrated in analogous piperidine derivatives . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization improves purity (>99%). Yield can be enhanced by iterative adjustment of stoichiometry, temperature (e.g., 0–5°C for ketone intermediate formation), and reaction time. Statistical Design of Experiments (DoE), such as factorial designs, helps identify critical variables (e.g., molar ratios, solvent polarity) while minimizing experimental runs .
Advanced: How can computational modeling elucidate the reaction mechanism of the 2,6-dione ring formation?
Answer:
Density Functional Theory (DFT) simulations can map energy profiles for intermediates, such as the cyclization step involving the oxoethyl and piperidine moieties. Transition state analysis using software like Gaussian or COMSOL Multiphysics clarifies steric and electronic effects, particularly the role of the 4-chlorophenyl group in stabilizing intermediates via resonance . Molecular dynamics simulations further predict solvent effects (e.g., dichloromethane vs. THF) on reaction kinetics. Validate predictions with isotopic labeling (e.g., -tracking) and in-situ FTIR to confirm intermediate structures .
Advanced: How should researchers address contradictions in bioactivity data across studies?
Answer:
Discrepancies may arise from impurity profiles, assay protocols, or cellular models. Methodological steps include:
- Purity Validation: Use HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to confirm compound integrity .
- Assay Standardization: Compare IC values under consistent conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis: Apply multivariate regression to isolate variables (e.g., cell line variability, incubation time) .
Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Basic: What spectroscopic techniques are recommended for structural characterization?
Answer:
- NMR: and NMR in DMSO-d to confirm the thiophene (δ 7.2–7.4 ppm) and chlorophenyl (δ 7.5–7.7 ppm) signals. 2D NMR (COSY, HSQC) resolves piperidine ring conformers .
- HRMS: ESI+ mode to verify the molecular ion ([M+H] at m/z calculated for CHClNOS).
- XRD: Single-crystal diffraction for absolute configuration, particularly the stereochemistry at C-2 and C-6 of the piperidine ring .
Basic: What safety protocols are critical during handling?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (H300/H310 risks) .
- Ventilation: Use fume hoods to avoid inhalation (P261).
- Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (P305+P351+P338).
- Storage: In airtight containers under nitrogen, away from oxidizers (P403+P233) .
Advanced: How can AI-driven platforms enhance the design of derivatives with improved pharmacokinetics?
Answer:
- Generative Models: Train AI on ChEMBL or PubChem datasets to propose derivatives with optimized logP (2–4) and reduced CYP3A4 inhibition.
- ADMET Prediction: Tools like SwissADME or ADMETLab2.0 prioritize candidates with high BBB permeability and low hepatotoxicity .
- Automated Synthesis: Integrate robotic platforms (e.g., Chemspeed) for high-throughput screening of thiophene or chlorophenyl substitutions .
Advanced: What strategies are effective for correlating structural modifications with biological activity?
Answer:
- SAR Studies: Synthesize analogs with systematic substitutions (e.g., thiophene → furan, chlorophenyl → fluorophenyl). Test in assays targeting specific pathways (e.g., PDE4 inhibition for anti-inflammatory activity) .
- Free-Wilson Analysis: Quantify contributions of substituents to bioactivity using QSAR models (e.g., partial least squares regression) .
- Cryo-EM or X-ray Crystallography: Resolve ligand-target complexes (e.g., binding to HDAC6) to guide rational design .
Basic: What green chemistry principles apply to its synthesis?
Answer:
- Solvent Replacement: Substitute dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower environmental impact .
- Catalysis: Use immobilized lipases or heterogeneous catalysts (e.g., Amberlyst-15) to reduce waste .
- Microwave Assistance: Reduce reaction time and energy (e.g., 80°C for 20 min vs. 6 hours conventionally) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
